molecular formula C18H21FN2O2S2 B2579152 2-(2-Fluorophenoxy)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone CAS No. 1421482-63-4

2-(2-Fluorophenoxy)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

Cat. No. B2579152
CAS RN: 1421482-63-4
M. Wt: 380.5
InChI Key: KGUBPJMHJXJRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenoxy)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H21FN2O2S2 and its molecular weight is 380.5. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluorophenoxy)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenoxy)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Characterization and Crystal Structure Analysis

Research involving compounds with structural similarities to the one often focuses on their synthesis and structural characterization. For instance, Govindhan et al. (2017) synthesized a compound using a click chemistry approach and characterized it using IR, NMR, and MS studies. This research highlights the importance of understanding the molecular structure for potential applications in material science and pharmaceuticals through spectroscopic characterization and crystal structure analysis (Govindhan et al., 2017).

Wound-Healing Potential

Compounds with structural similarities have been evaluated for their biological activities, such as wound-healing potential. Vinaya et al. (2009) synthesized derivatives and screened them for in vivo wound-healing activity, demonstrating significant wound healing in certain treated groups. This suggests potential applications in developing treatments for wound healing (Vinaya et al., 2009).

Interaction with Biological Molecules

The interaction between synthesized molecules and biological proteins can provide insights into their pharmacokinetics nature and potential for further biological applications. Such studies are critical for understanding how these compounds can be used in therapeutic contexts without focusing on their direct use as drugs (Govindhan et al., 2017).

Molecular Docking Studies

Molecular docking studies are another area of research for compounds with similarities to the queried chemical. These studies help elucidate the potential interactions of new molecules with carrier proteins, providing a basis for further investigation into their therapeutic applications (Govindhan et al., 2017).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S2/c1-13-11-24-18(20-13)25-12-14-6-8-21(9-7-14)17(22)10-23-16-5-3-2-4-15(16)19/h2-5,11,14H,6-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUBPJMHJXJRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenoxy)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.